Catalytic Selectivity in Vapor-Phase Ammoxidation to Dinitriles: o-Tolunitrile vs. m- and p-Isomers
In vapor-phase ammoxidation over a PbO/Al₂O₃ aerogel catalyst at 400–440 °C, the three tolunitrile isomers exhibit markedly different selectivities to their respective dinitrile products. o-Tolunitrile yields phthalonitrile with only 5% selectivity, while p-tolunitrile achieves 87% selectivity to terephthalonitrile, and m-tolunitrile yields isophthalonitrile at 16% selectivity. The ortho isomer is also identified as the least reactive in overall conversion [1]. This stark difference quantifies the impact of ortho-substitution on catalytic transformation pathways.
| Evidence Dimension | Catalytic selectivity to corresponding dinitrile |
|---|---|
| Target Compound Data | Phthalonitrile selectivity: 5% |
| Comparator Or Baseline | p-Tolunitrile: terephthalonitrile selectivity 87%; m-Tolunitrile: isophthalonitrile selectivity 16% |
| Quantified Difference | o-Tolunitrile selectivity is 17-fold lower than p-isomer; m-isomer shows intermediate 16% selectivity |
| Conditions | PbO/Al₂O₃ aerogel catalyst, 400–440 °C, vapor-phase ammoxidation with NO |
Why This Matters
For researchers designing phthalonitrile synthesis, o-tolunitrile is not a suitable precursor; the ortho isomer requires alternative catalytic systems or synthetic routes.
- [1] ScienceDirect. Reactions with Nitric Oxide of Ortho, Meta and Para-Tolunitriles, Catalyzed by A PbO/Al2O3 Aerogel Catalyst. Studies in Surface Science and Catalysis. doi:10.1016/S0167-2991(09)60835-1. View Source
